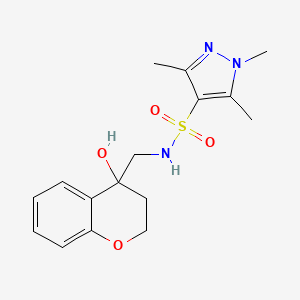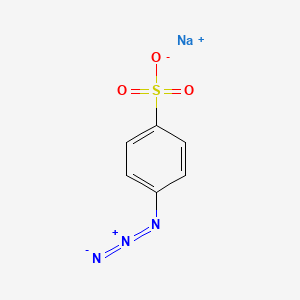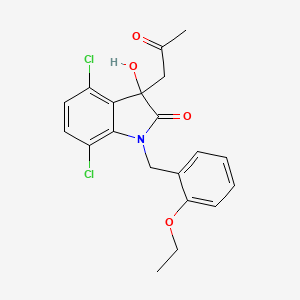
1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride” would include this piperidine ring, along with an isopropyl group and a urea group .
Chemical Reactions Analysis
The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific reactions can include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Scientific Research Applications
Urease Inhibitors and Their Applications
Research on urease inhibitors, such as certain urea derivatives, highlights their potential in treating infections and managing agricultural impacts. For instance, urease inhibitors have been explored for their ability to treat gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. These compounds could potentially modify the activity of urease, an enzyme that catalyzes the hydrolysis of urea, thereby influencing various biological and environmental processes. The exploration of urea derivatives as urease inhibitors underscores the importance of structural modification in enhancing therapeutic efficacy and reducing side effects (Kosikowska & Berlicki, 2011).
Chemical Inhibitors in Pharmacological Studies
The study of chemical inhibitors, including those affecting cytochrome P450 isoforms, presents another area of relevance. Chemical structures similar to 1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride may act as selective inhibitors or modulators of enzymatic activity, thereby offering insights into drug metabolism and potential drug-drug interactions. Such research is crucial for the development of safer and more effective pharmacotherapies by understanding how different compounds can influence metabolic pathways (Khojasteh et al., 2011).
Applications in Agriculture and Environmental Management
The role of urease inhibitors extends into agriculture, where they are used to improve the efficiency of urea-based fertilizers and reduce environmental impacts. By inhibiting urease activity, these compounds can decrease the volatilization of ammonia from urea, enhancing nitrogen utilization by crops and minimizing atmospheric pollution. This application demonstrates the intersection of chemical research with sustainable agricultural practices and environmental protection, highlighting the potential for compounds like 1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride to contribute to these fields (Cantarella et al., 2018).
Future Directions
Piperidine derivatives continue to be a focus of research due to their importance in drug design . Future directions may include the development of more efficient synthesis methods, exploration of new biological applications, and further investigation into the properties and potential uses of specific compounds like “1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride”.
properties
IUPAC Name |
1-piperidin-4-yl-3-propan-2-ylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWVOYWDLHNOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560535.png)


![4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2560538.png)

![(Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2560542.png)


![2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2560546.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2560550.png)


